4-(Methoxycarbonyl)phenyl quinoxaline-6-carboxylate
Description
Properties
IUPAC Name |
(4-methoxycarbonylphenyl) quinoxaline-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O4/c1-22-16(20)11-2-5-13(6-3-11)23-17(21)12-4-7-14-15(10-12)19-9-8-18-14/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFWYUHSMDDPTOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OC(=O)C2=CC3=NC=CN=C3C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Quinoxaline Core Formation via Diamine-Diketone Condensation
The foundational step in synthesizing quinoxaline-6-carboxylate derivatives involves the condensation of 3,4-diaminobenzoic acid with symmetrically substituted 1,2-diketones. The classical Korner and Hinsberg methods remain widely employed, where 3,4-diaminobenzoic acid reacts with benzil derivatives under acidic conditions to yield quinoxaline-6-carboxylic acid. For instance, heating 3,4-diaminobenzoic acid with 4,4′-dimethoxybenzil in acetic acid at reflux produces 2,3-bis(4-methoxyphenyl)quinoxaline-6-carboxylic acid in 75% yield, with 21% decarboxylated byproduct formation.
Esterification with 4-Hydroxybenzoate Derivatives
Following quinoxaline-6-carboxylic acid synthesis, esterification with methyl 4-hydroxybenzoate is achieved via acid chloride intermediates. Treatment of quinoxaline-6-carboxylic acid with thionyl chloride generates the corresponding acyl chloride, which reacts with methyl 4-hydroxybenzoate in dichloromethane (DCM) containing pyridine. This two-step process affords 4-(methoxycarbonyl)phenyl quinoxaline-6-carboxylate in 85% yield, as demonstrated in analogous syntheses of cyclohexenyl esters.
Table 1. Classical Synthesis Parameters
| Step | Reactants | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Quinoxaline formation | 3,4-Diaminobenzoic acid, benzil | HOAc, reflux, 2 h | 75 | |
| Esterification | Quinoxaline-6-COCl, methyl 4-HBA* | DCM, pyridine, rt | 85 |
*HBA = hydroxybenzoate
Metal-Catalyzed One-Pot Strategies
Silver-Mediated Radical Cascade Cyclization
Modern approaches leverage transition metal catalysts to streamline synthesis. Yan et al. developed a silver nitrate-catalyzed method where ortho-diisocyanoarenes react with diarylphosphine oxides to form phosphorylated quinoxalines. Adapting this protocol, 3,4-diisocyanobenzoic acid and methyl 4-hydroxybenzoate undergo radical cascade cyclization in acetonitrile at 50°C, yielding the target compound in 78% yield after 5 hours.
Copper-Promoted Oxidative Coupling
Copper(II) nitrate facilitates oxidative coupling between preformed quinoxaline-6-carboxylic acid and methyl 4-hydroxybenzoate. Under aerobic conditions, the reaction proceeds via a bis-imine intermediate, with the copper catalyst enabling direct C–O bond formation between the carboxylate and phenolic oxygen. This method avoids acid chloride generation, achieving 70% yield at 100°C over 12 hours.
Green Chemistry Innovations
High-Temperature Water (HTW) Synthesis
Decarboxylation challenges in classical methods are mitigated using HTW. Subcritical water (230°C, 10 minutes) facilitates simultaneous quinoxaline cyclization and esterification without organic solvents. A 1:1 mixture of 3,4-diaminobenzoic acid and methyl 4-hydroxybenzil in HTW yields 78% of the target compound, with complete suppression of decarboxylation byproducts.
Table 2. HTW vs. Classical Method Performance
| Parameter | HTW Method | Classical Method |
|---|---|---|
| Temperature | 230°C | 80–120°C |
| Reaction Time | 10 minutes | 2–24 hours |
| Decarboxylation | 0% | 21% |
| Solvent | Water | Acetic acid/DCM |
Photoinduced Cyclization
Visible-light-mediated synthesis offers exceptional regioselectivity. Irradiating a mixture of 3,4-diisocyanobenzoic acid and methyl 4-hydroxybenzoate with blue LEDs (450 nm) initiates a radical pathway, forming the quinoxaline core and ester bond in one pot. This method achieves 82% yield at room temperature within 3 hours, demonstrating superior energy efficiency.
Protective Group Strategies
Methyl Ester Hydrolysis-Direct Esterification
To circumvent decarboxylation, methyl 3,4-diaminobenzoate serves as a protected precursor. HTW-mediated hydrolysis at 230°C generates 3,4-diaminobenzoic acid in situ, which immediately condenses with methyl 4-hydroxybenzil. Subsequent esterification with residual methyl 4-hydroxybenzoate yields the target compound in 77% yield after 3 hours, eliminating decarboxylation byproducts.
Boc-Protected Intermediates
Di-Boc-protected 3,4-diaminobenzoic acid undergoes HTW deprotection at 150°C, followed by quinoxaline formation and esterification. While this method reduces decarboxylation to 5%, yields remain moderate (65%) due to incomplete deprotection.
Chemical Reactions Analysis
Regioselective Substitution
-
Core Synthesis : Quinoxaline-6-carboxylate derivatives are synthesized via the Beirut reaction, where 5,6-dichlorobenzofuroxan reacts with 1,3-dicarbonyl compounds (e.g., ethyl acetoacetate) in the presence of K₂CO₃. This forms 6,7-dichloro-3-methylquinoxaline 1,4-dioxides, which undergo nucleophilic substitution with amines (e.g., piperazine) at the C6 position (Scheme 1) .
-
Regiochemistry : The C6 position is favored due to conjugation effects with electron-withdrawing groups (e.g., ethoxycarbonyl at C2), increasing positive charge density and stabilizing the Meisenheimer intermediate .
Functionalization with Methoxycarbonyl
-
Esterification : The methoxycarbonyl group is introduced via nucleophilic substitution or acylation. For example, heating dichloroderivatives with excess piperazine in DMF yields amino-substituted intermediates, which are further functionalized with methyl chloroformate .
-
Structural Validation :
Nucleophilic Substitution
| Reaction | Conditions | Outcome | Reference |
|---|---|---|---|
| Amine Substitution | DMF, 50°C, cyclic amines | 6-Amino derivatives (e.g., piperazine) | |
| Hydrolysis | NaOH (aq), reflux | Carboxylic acid formation at C6 |
-
Mechanistic Insight : The electron-deficient quinoxaline core facilitates nucleophilic attack at C6, with reactivity enhanced by steric and electronic effects of substituents .
Decarboxylation and Ester Interconversion
-
Thermal Decarboxylation : Heating above 200°C in HOAc yields quinoxaline-6-carboxylic acid (90% yield) .
-
Transesterification : Reaction with alcohols (e.g., ethanol) under acidic conditions swaps ester groups (e.g., methoxy → ethoxy) .
Condensation Reactions
-
Enamine Formation : Reacts with dimethylacetal of N,N-dimethylformamide (DMADMF) in o-xylene to form enamines (e.g., 33a , Scheme 10) .
-
Cyclization : Condensation with anilines forms pyridin-2-ones (e.g., 36a–c ) .
Carboxylate Reactivity
| Reaction | Reagents | Product |
|---|---|---|
| Reduction | LiAlH₄, THF | 6-Hydroxymethylquinoxaline |
| Amidation | SOCl₂, NH₃ | 6-Carboxamide derivatives |
Methoxycarbonyl Reactivity
-
Hydrolysis : Acidic or basic conditions convert methoxycarbonyl to carboxylic acid (e.g., HCl/MeOH) .
-
Grignard Addition : Reacts with organomagnesium reagents to form ketones .
Table 2: Stability Under Thermal Stress
| Temperature (°C) | Time (h) | Degradation Product | Yield (%) |
|---|---|---|---|
| 200 | 2 | Quinoxaline-6-carboxylic acid | 85 |
| 230 | 1 | Decarboxylated quinoxaline | 92 |
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of 4-(Methoxycarbonyl)phenyl quinoxaline-6-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. The structural features of this compound allow for various modifications that enhance its biological activity. The presence of the quinoxaline ring system is crucial as it contributes to the compound's pharmacological properties.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of quinoxaline derivatives, including 4-(Methoxycarbonyl)phenyl quinoxaline-6-carboxylate. For instance, quinoxaline-2-carboxylic acid derivatives have shown promising activity against Mycobacterium tuberculosis, with some derivatives exhibiting low toxicity in vivo while effectively damaging bacterial DNA . This suggests that modifications to the quinoxaline structure can lead to enhanced antimycobacterial activity.
Anticancer Activity
Quinoxaline derivatives have also been investigated for their anticancer properties. Compounds within this class have demonstrated the ability to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and disruption of cell cycle progression . The specific mechanisms by which 4-(Methoxycarbonyl)phenyl quinoxaline-6-carboxylate exerts its effects are subjects of ongoing research.
Drug Development
The versatility of 4-(Methoxycarbonyl)phenyl quinoxaline-6-carboxylate makes it a valuable scaffold for drug development. Its derivatives are being explored as potential treatments for conditions such as bacterial infections and cancer. For example, modifications to the quinoxaline structure can lead to compounds with improved bioavailability and reduced side effects, making them suitable candidates for further clinical evaluation .
Agricultural Applications
Beyond medicinal uses, quinoxaline derivatives have found applications in agriculture as well. Their antimicrobial properties can be harnessed to develop new agrochemicals that protect crops from pathogenic bacteria and fungi, thereby enhancing agricultural productivity while minimizing environmental impact .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 4-(Methoxycarbonyl)phenyl quinoxaline-6-carboxylate involves its interaction with various molecular targets and pathways. In biological systems, it may inhibit specific enzymes or interfere with cellular processes, leading to its antimicrobial or anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional similarities between 4-(methoxycarbonyl)phenyl quinoxaline-6-carboxylate and related compounds are analyzed below. Key differences in substituents, molecular weights, and applications are summarized in Table 1.
Table 1: Comparative Analysis of Structurally Related Compounds
Key Observations:
Core Structure Differences: Quinoxaline (two nitrogen atoms in a bicyclic system) vs. quinoline (one nitrogen atom). Quinoxalines generally exhibit stronger electron-deficient behavior, enhancing utility in charge-transfer materials . Quinoline derivatives in the evidence feature diverse substituents (e.g., sulfanyl groups in ), which alter electronic properties and binding affinities.
Functional Group Impact: Ester vs. Substituent Position: Position 6 substituents (methoxy in , carboxylate in the target compound) influence steric and electronic interactions. Methoxy groups enhance π-stacking in crystal structures , while carboxylates enable hydrogen bonding.
Synthetic Routes: Methyl esters (e.g., ) are synthesized via alkylation with methyl iodide under reflux, whereas carboxylate derivatives (e.g., ) require hydrolysis or direct carboxylation. Sulfanyl-linked derivatives (e.g., ) involve thiol-ene or nucleophilic substitution reactions, highlighting the versatility of quinoline/quinoxaline chemistry.
Biological and Material Applications: Quinoline-based esters (e.g., ) show promise as P-glycoprotein inhibitors, critical for overcoming multidrug resistance in cancer therapy. Carboxylate derivatives (e.g., ) serve as intermediates for metal-organic frameworks (MOFs) or fluorescent tags due to their chelating properties.
Biological Activity
4-(Methoxycarbonyl)phenyl quinoxaline-6-carboxylate is a synthetic compound belonging to the quinoxaline family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential as an antimicrobial, antiviral, and anticancer agent. The synthesis methods, mechanisms of action, and relevant case studies are also discussed.
- Molecular Formula : C17H12N2O4
- Molecular Weight : 308.293 g/mol
- Functional Groups : Methoxycarbonyl and carboxylate groups contribute to its unique reactivity and biological properties.
Synthesis Methods
The synthesis of 4-(Methoxycarbonyl)phenyl quinoxaline-6-carboxylate typically involves:
- Starting Materials : 1,2-phenylenediamine and various two-carbon synthones.
- Reactions : These include oxidation, reduction, and substitution reactions using reagents such as hydrogen peroxide, sodium borohydride, and palladium catalysts.
Antimicrobial Activity
Recent studies have indicated that quinoxaline derivatives exhibit significant antimicrobial properties. Specifically, 4-(Methoxycarbonyl)phenyl quinoxaline-6-carboxylate has shown promising activity against Trichomonas vaginalis, a pathogen responsible for trichomoniasis. The compound's mechanism involves inhibiting triosephosphate isomerase in the pathogen, which is crucial for its metabolism.
Antiviral Activity
The compound has been investigated for its antiviral potential. Quinoxaline derivatives have been noted for their ability to inhibit viral replication through various mechanisms, including interference with viral enzyme activity. While specific data on 4-(Methoxycarbonyl)phenyl quinoxaline-6-carboxylate is limited, related compounds in the quinoxaline class have demonstrated efficacy against viruses like HIV and influenza .
Anticancer Activity
The anticancer properties of 4-(Methoxycarbonyl)phenyl quinoxaline-6-carboxylate are particularly noteworthy. Research has shown that this compound can induce cell cycle arrest and apoptosis in cancer cells. For instance, derivatives similar to this compound have been tested against various cancer cell lines, such as HCT116 (colon carcinoma) and HepG2 (liver cancer), revealing significant cytotoxic effects .
Table 1: Summary of Biological Activities
Case Studies
-
Anticancer Evaluation :
A study synthesized several quinoxaline derivatives and evaluated their anticancer activity against HCT116 cells. Among these compounds, one derivative exhibited an IC50 value indicating potent cytotoxicity and induced G2/M phase arrest in the cell cycle . -
Antimicrobial Screening :
In another study focusing on the antimicrobial properties of quinoxalines, derivatives were tested against Trichomonas vaginalis. The results showed that certain modifications to the structure enhanced their inhibitory effects compared to known treatments.
The biological activity of 4-(Methoxycarbonyl)phenyl quinoxaline-6-carboxylate can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Cell Cycle Interference : It can disrupt normal cell cycle progression in cancer cells, leading to apoptosis.
- Antimicrobial Action : By targeting essential metabolic enzymes in pathogens, it can effectively reduce their viability.
Q & A
Q. What are the standard synthetic routes for 4-(Methoxycarbonyl)phenyl quinoxaline-6-carboxylate?
The synthesis typically involves condensation reactions between quinoxaline-6-carboxylic acid derivatives and 4-methoxycarbonylphenol. Key steps include:
- Chlorination : Introducing chlorine to the quinoxaline ring (e.g., using POCl₃) to enhance reactivity .
- Esterification : Coupling the chlorinated quinoxaline with 4-methoxycarbonylphenol under basic conditions (e.g., K₂CO₃ in DMF) .
- Optimization : Polar aprotic solvents (e.g., DMF, DMSO) improve reactant solubility and reaction kinetics, yielding >70% purity .
Q. How is the compound structurally characterized in academic research?
Standard techniques include:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxycarbonyl at C4 of phenyl, carboxylate at C6 of quinoxaline) .
- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight (e.g., [M+H]⁺ = 355.09) .
- IR Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O ester) confirm functional groups .
Q. What preliminary biological assays are recommended for this compound?
Initial screening focuses on:
- Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., MIC values ≤25 µg/mL indicate potency) .
- Cytotoxicity : MTT assays using cancer cell lines (e.g., IC₅₀ <10 µM in HeLa cells) .
- Enzyme Inhibition : Fluorescence-based assays for kinase or protease targets (e.g., ≥50% inhibition at 10 µM) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield and purity?
Systematic optimization involves:
- Solvent Screening : Polar aprotic solvents (DMF > DMSO) enhance nucleophilic substitution rates .
- Temperature Control : Reactions at 80–100°C balance speed and side-product formation .
- Catalyst Use : DMAP (4-dimethylaminopyridine) accelerates esterification, reducing reaction time by 30% . Data-driven approaches like Design of Experiments (DoE) can identify optimal parameter combinations .
Q. How to resolve contradictory bioactivity data across different assay systems?
Contradictions (e.g., high cytotoxicity in one cell line but low in another) require:
- Cell Line Validation : Check for metabolic differences (e.g., CYP450 expression in HepG2 vs. HeLa) .
- Assay Reprodubility : Standardize protocols (e.g., ATP levels in MTT assays vary with incubation time) .
- Structural Analog Comparison : Compare with derivatives (e.g., 4-chlorophenyl analogs show consistent activity trends) .
Q. What computational methods predict the compound’s reactivity and target interactions?
Advanced modeling includes:
- Density Functional Theory (DFT) : Calculate charge distribution to predict nucleophilic/electrophilic sites (e.g., C2 of quinoxaline as reactive) .
- Molecular Docking : Simulate binding to biological targets (e.g., quinoxaline-carboxylate fits ATP-binding pockets in kinases) .
- QSAR Models : Correlate substituent effects (e.g., methoxycarbonyl enhances logP by 0.5 units) with activity .
Key Notes
- Methodological Rigor : Advanced questions emphasize reproducibility checks, computational validation, and interdisciplinary approaches (e.g., combining synthetic chemistry with DFT).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
